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Compound of Interest

Compound Name: Proguanil-d4

Cat. No.: B12393422

Get Quote

This technical guide provides a comprehensive overview of the chemical structure, properties,

and metabolic pathways of Proguanil-d4, a deuterated analog of the antimalarial drug

Proguanil. This document is intended for researchers, scientists, and professionals in drug

development, offering detailed data, experimental protocols, and visual representations of key

processes.

Chemical Structure and Identification
Proguanil-d4 is a synthetic biguanide derivative, structurally similar to Proguanil, with four

deuterium atoms incorporated into its structure. This isotopic labeling is primarily for use as an

internal standard in pharmacokinetic and metabolic studies.

Chemical Structure of Proguanil-d4:

(A 2D chemical structure image would be placed here in a final document)

Table 1: Chemical Identification of Proguanil and Proguanil-d4
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Identifier Proguanil Proguanil-d4

IUPAC Name
1-(4-chlorophenyl)-5-(propan-

2-yl)biguanide

1-(4-chlorophenyl)-5-(propan-

2-yl-d4)biguanide

Chemical Formula C₁₁H₁₆ClN₅[1] C₁₁H₁₂D₄ClN₅[2][3]

Molecular Weight 253.73 g/mol [1] 257.77 g/mol

CAS Number 500-92-5[4] 1189805-15-9[3]

Synonyms
Chlorguanide,

Chloroguanide[4]
Deuterated Proguanil

Physicochemical Properties
The physicochemical properties of Proguanil-d4 are comparable to those of Proguanil, with

minor differences attributable to the isotopic labeling.

Table 2: Physicochemical Properties of Proguanil and Proguanil-d4

Property Proguanil Proguanil-d4

Physical State Solid[5] Solid

Melting Point 129-131 °C[5]

Not explicitly available,

expected to be similar to

Proguanil.

Solubility

Sparingly soluble in water.

Soluble in ethanol, DMSO, and

dimethyl formamide.[6]

Expected to have similar

solubility to Proguanil.

pKa Strong basic compound[7]
Expected to be a strong basic

compound.

LogP 1.63
Expected to be similar to

Proguanil.

Spectroscopic Data
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Spectroscopic analysis is crucial for the identification and characterization of Proguanil-d4.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR spectra for Proguanil-d4 are not readily available in the public domain, the

expected shifts can be inferred from the structure of Proguanil. The deuterium substitution on

the isopropyl group would lead to the disappearance of the corresponding proton signals in the

¹H NMR spectrum and a characteristic multiplet in the ¹³C NMR spectrum due to C-D coupling.

Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the identity and purity of Proguanil-d4.

The presence of four deuterium atoms results in a molecular ion peak that is 4 m/z units higher

than that of unlabeled Proguanil.

Table 3: Mass Spectrometry Data for Proguanil

Ionization Mode Precursor Ion (m/z) Product Ions (m/z)

Positive ESI 254.1 170.1, 128.1, 113.1

Note: The fragmentation pattern for Proguanil-d4 would show corresponding shifts in the mass

of the fragments containing the deuterated isopropyl group.

Experimental Protocols
Synthesis of Proguanil
A general synthesis for Proguanil involves the reaction of 4-chlorophenyl dicyandiamide with

isopropylamine.[8][9]

Reaction Scheme:

4-Chlorophenyl
dicyandiamide Proguanil

 Isopropylamine,
Heat
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Synthesis of Proguanil

Materials:

4-chlorophenyl dicyandiamide

Isopropylamine

Suitable solvent (e.g., ethanol/water mixture)[8]

Copper sulfate (catalyst)[8]

Procedure:

Dissolve 4-chlorophenyl dicyandiamide in the solvent system.

Add isopropylamine and the copper sulfate catalyst.

Reflux the mixture for several hours.

After cooling, the product can be precipitated and purified by recrystallization.

Note: The synthesis of Proguanil-d4 would follow a similar procedure, utilizing deuterated

isopropylamine.

Analytical Method: High-Performance Liquid
Chromatography (HPLC)
HPLC is a standard method for the quantification of Proguanil and its metabolites in biological

matrices.

Table 4: Example HPLC Method for Proguanil Analysis
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Parameter Condition

Column
C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5

µm)[10]

Mobile Phase
Acetonitrile and a buffer (e.g., phosphate or

ammonium acetate)[10][11]

Flow Rate 1.0 - 1.5 mL/min[10][11]

Detection UV at ~254 nm[12]

Injection Volume 20 µL

Run Time ~10-15 minutes

Proguanil-d4, being an internal standard, would be added to samples before extraction and

analysis. Its retention time would be very similar to that of Proguanil.

Metabolic Pathway and Mechanism of Action
Proguanil is a prodrug that requires metabolic activation to exert its antimalarial effect.

Metabolic Activation
Proguanil is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, to its

active metabolite, cycloguanil.[1][13]

Proguanil Cycloguanil Oxidation & CyclizationCYP2C19 (Liver)

Click to download full resolution via product page

Metabolic Conversion of Proguanil

Mechanism of Action: Dihydrofolate Reductase (DHFR)
Inhibition
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Cycloguanil, the active metabolite, is a potent inhibitor of the enzyme dihydrofolate reductase

(DHFR) in the malaria parasite.[1][14] DHFR is a crucial enzyme in the folate biosynthesis

pathway, which is essential for the synthesis of nucleic acids and some amino acids.[15][16]

[17][18][19] By inhibiting DHFR, cycloguanil disrupts DNA synthesis and repair in the parasite,

leading to its death.[19]

Malaria Parasite

Dihydrofolate (DHF)

Tetrahydrofolate (THF)

 NADPH -> NADP+

DNA Synthesis
& Repair

Dihydrofolate
Reductase (DHFR)

Cycloguanil

 Inhibition
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Mechanism of DHFR Inhibition

Conclusion
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Proguanil-d4 serves as an essential tool for the accurate quantification of Proguanil in

biological samples, facilitating detailed pharmacokinetic and metabolic research. Its chemical

and physical properties are nearly identical to its non-deuterated counterpart, with the key

difference being its increased mass, which is readily detectable by mass spectrometry.

Understanding the metabolic activation of Proguanil to cycloguanil and its subsequent inhibition

of parasitic DHFR is fundamental to comprehending its antimalarial efficacy. The experimental

protocols and data presented in this guide provide a solid foundation for researchers working

with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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